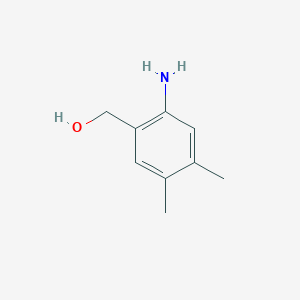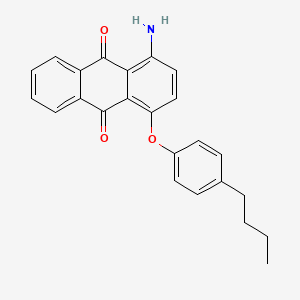
6-Methyl-1-phenyl-1,6-dihydro-1,3,5-triazine-2,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methyl-1-phenyl-1,6-dihydro-1,3,5-triazine-2,4-diamine is a compound belonging to the triazine family, characterized by a triazine ring substituted with a methyl group at the 6-position and a phenyl group at the 1-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-1-phenyl-1,6-dihydro-1,3,5-triazine-2,4-diamine typically involves the cyclization of appropriate precursors. One common method is the reaction of 6-methyl-1,3,5-triazine-2,4-diamine with phenyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions. The reaction mixture is heated to facilitate the cyclization process, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods often incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
6-Methyl-1-phenyl-1,6-dihydro-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The triazine ring can undergo nucleophilic substitution reactions, where nucleophiles replace one or more substituents on the ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents under controlled temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in anhydrous conditions to prevent hydrolysis.
Substitution: Nucleophiles such as amines, alcohols, or thiols; reactions are conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or other reduced forms. Substitution reactions typically result in the formation of new triazine derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 6-Methyl-1-phenyl-1,6-dihydro-1,3,5-triazine-2,4-diamine is used as a building block for the synthesis of more complex molecules
Biology
The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological macromolecules makes it a candidate for drug development and other biomedical applications.
Medicine
In medicine, derivatives of this compound are explored for their therapeutic potential. Research has shown that certain triazine derivatives can inhibit specific enzymes or receptors, making them useful in the treatment of diseases such as cancer and bacterial infections.
Industry
Industrially, this compound is used in the production of polymers and resins. Its incorporation into polymer matrices can enhance the thermal and mechanical properties of the resulting materials.
Mecanismo De Acción
The mechanism of action of 6-Methyl-1-phenyl-1,6-dihydro-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. For instance, in biological systems, the compound may bind to enzymes or receptors, inhibiting their activity. This inhibition can disrupt cellular processes, leading to the desired therapeutic effects. The exact pathways and molecular targets depend on the specific application and the derivative used.
Comparación Con Compuestos Similares
Similar Compounds
6-Methyl-1,3,5-triazine-2,4-diamine: Lacks the phenyl group, resulting in different chemical and biological properties.
1-Phenyl-1,6-dihydro-1,3,5-triazine-2,4-diamine: Lacks the methyl group, which can affect its reactivity and applications.
6-Phenyl-1,3,5-triazine-2,4-diamine: Another derivative with different substituents, leading to variations in its chemical behavior.
Uniqueness
6-Methyl-1-phenyl-1,6-dihydro-1,3,5-triazine-2,4-diamine is unique due to the presence of both methyl and phenyl groups, which confer distinct chemical and biological properties. These substituents can influence the compound’s reactivity, stability, and interactions with other molecules, making it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C10H13N5 |
|---|---|
Peso molecular |
203.24 g/mol |
Nombre IUPAC |
2-methyl-1-phenyl-2H-1,3,5-triazine-4,6-diamine |
InChI |
InChI=1S/C10H13N5/c1-7-13-9(11)14-10(12)15(7)8-5-3-2-4-6-8/h2-7H,1H3,(H4,11,12,13,14) |
Clave InChI |
RPLDHTWHTNJWOS-UHFFFAOYSA-N |
SMILES canónico |
CC1N=C(N=C(N1C2=CC=CC=C2)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![Benzyl 3,3-difluoro-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B13127680.png)
![1,10-Bis[p-(aminomethyl)phenoxy]decane](/img/structure/B13127681.png)
![2,4-Diamino-1-(hexahydrocyclopenta[b]pyrrol-1(2H)-yl)butan-1-one](/img/structure/B13127686.png)





